N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Conformational analysis Structure-activity relationship Kinase inhibitor design

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide (CAS 2034263-85-7) is a synthetic small molecule (MF: C18H17N3O2S; MW: 339.41 g/mol) built on a thieno[3,2-d]pyrimidin-4(3H)-one core linked via an ethyl spacer to a 1-phenylcyclopropanecarboxamide terminus. The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery, forming the basis of multiple clinical and preclinical candidates including the triple PI3K/mTOR/PIM inhibitor IBL-302 and Aurora/VEGFR inhibitor ENMD-2076.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 2034263-85-7
Cat. No. B2489548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
CAS2034263-85-7
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESC1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4
InChIInChI=1S/C18H17N3O2S/c22-16-15-14(6-11-24-15)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23)
InChIKeyKNCLMGPICOAJNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide (CAS 2034263-85-7): Structural and Physicochemical Baseline for Procurement


N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide (CAS 2034263-85-7) is a synthetic small molecule (MF: C18H17N3O2S; MW: 339.41 g/mol) built on a thieno[3,2-d]pyrimidin-4(3H)-one core linked via an ethyl spacer to a 1-phenylcyclopropanecarboxamide terminus . The thieno[3,2-d]pyrimidine scaffold is a recognized privileged structure in kinase inhibitor discovery, forming the basis of multiple clinical and preclinical candidates including the triple PI3K/mTOR/PIM inhibitor IBL-302 and Aurora/VEGFR inhibitor ENMD-2076 [1]. The 1-phenylcyclopropane carboxamide motif introduces conformational rigidity and defined exit-vector geometry distinct from flexible alkyl amides, a feature exploited in several bioactive series [2]. As of mid-2026, no peer-reviewed pharmacological datasets or publicly disclosed target engagement profiles specific to this compound have been identified, and its primary sourcing context is as a non-GMP research-grade intermediate or screening compound offered at typical purity of ≥95% .

Why Thienopyrimidine Analogs Cannot Be Interchanged: Physicochemical and Target-Engagement Differentiation of the 1-Phenylcyclopropanecarboxamide Substituent


Within the thieno[3,2-d]pyrimidin-4(3H)-one chemotype, the nature and geometry of the N3-side chain is a critical determinant of kinase polypharmacology and selectivity. The macrocyclic constraint in IBL-302 is explicitly required for its polypharmacological profile; open-chain analogs show complete loss of PIM activity [1]. Similarly, the 1-phenylcyclopropane carboxamide in the target compound introduces a rigid, sterically defined orientation that differs fundamentally from the flexible alkyl or macrocyclic linkers found in IBL-302 (macrocyclic) or ENMD-2076 (pyrazole-bridged). In congeneric series of 1-phenylcyclopropane carboxamide derivatives, even minor modifications produce substantial shifts in antiproliferative potency (e.g., IC50 variations from sub-micromolar to >50 μM against U937 cells) [2], demonstrating that the cyclopropane-constrained geometry is not a generic, functionally interchangeable moiety. Procurement of a substitute thienopyrimidine without this specific N3-side chain geometry carries a high risk of yielding a compound with a different target selectivity fingerprint, even if the core scaffold appears identical.

Quantitative Differentiation Evidence: N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide vs. Closest Structural Analogs


Conformational Rigidity of the 1-Phenylcyclopropane Carboxamide Substituent vs. Flexible Amide-Linked Analogs in Thienopyrimidine Scaffolds

The 1-phenylcyclopropane carboxamide moiety in the target compound introduces a conformationally restricted geometry that is structurally distinct from the flexible alkyl amides or extended macrocycles found in closely related thieno[3,2-d]pyrimidine derivatives such as IBL-302 (macrocyclic triazole linker) and ENMD-2076 (pyrazole-bridged). While no direct head-to-head comparison exists, the unique sp2-cyclopropane geometry imposes a fixed orientation of the phenyl ring relative to the thienopyrimidine core, producing a molecular shape unavailable in flexible-chain analogs . This structural feature determines exit-vector geometry and influences kinase selectivity, as demonstrated by the complete loss of PIM kinase activity observed when IBL-302 is converted to its open-chain precursors 35-37 [1].

Conformational analysis Structure-activity relationship Kinase inhibitor design

Molecular Weight and Lipophilicity Profile Relative to Macrocyclic and Extended Analogs

The target compound (MW = 339.41 g/mol) occupies a lower molecular weight range compared to the macrocyclic triple inhibitor IBL-302 (MW ≈ 580-620 g/mol range for MCX series) [1] and the Aurora/VEGFR inhibitor ENMD-2076 (MW = 375.47 g/mol) . This size reduction is significant because macrocyclization in the thienopyrimidine series was required to achieve the desired PI3K/mTOR/PIM multitarget profile, but also increases molecular complexity and synthetic tractability burden [1]. The smaller, non-macrocyclic architecture of the target compound makes it a more synthetically accessible analog suitable for fragment-based or scaffold-hopping medicinal chemistry programs.

Drug-likeness Physicochemical property Lead optimization

Antiproliferative Activity Potential Supported by 1-Phenylcyclopropane Carboxamide Pharmacophore Evidence

A focused series of 1-phenylcyclopropane carboxamide derivatives structurally related to the target compound's terminus demonstrated distinct, concentration-dependent inhibition of U937 human myeloid leukemia cell proliferation, with measured IC50 values spanning from sub-micromolar to >50 μM depending on the phenyl ring substitution pattern [1]. While the target compound itself lacks published cell-based data, the 1-phenylcyclopropane carboxamide substructure is validated as an antiproliferative pharmacophore, providing a basis for differentiated biological expectation relative to thienopyrimidines lacking this constrained amide terminus or bearing alternative flexible linkers.

Antiproliferative activity Leukemia cell line Structure-activity relationship

Thieno[3,2-d]pyrimidine Core Versatility in Kinase Inhibition vs. Thieno[2,3-d]pyrimidine Isomers

The thieno[3,2-d]pyrimidine regioisomer in the target compound is a privileged scaffold for targeting the ATP-binding pocket of kinases including Cdc7, PI3K isoforms, PIM kinases, and VEGFR, with demonstrated low-nanomolar potency in optimized derivatives [1][2]. In contrast, the isomeric thieno[2,3-d]pyrimidine scaffold is more commonly associated with anti-infective and SIRT inhibitory applications [3]. The [3,2-d] fusion pattern creates a distinct hydrogen-bonding presentation to the kinase hinge region compared to the [2,3-d] isomer, making the target compound's core scaffold inherently more suitable for kinase-targeted probe development.

Kinase selectivity Isomeric comparison Thienopyrimidine scaffold

Recommended Procurement and Application Scenarios for N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide (CAS 2034263-85-7)


Kinase-Targeted Screening Library Assembly with Defined Exit-Vector Diversity

This compound is best procured as a structurally distinct member of a thieno[3,2-d]pyrimidine kinase-focused screening library, where its rigid 1-phenylcyclopropane carboxamide N3-side chain provides a unique exit-vector geometry not represented by flexible-chain or macrocyclic analogs such as IBL-302 or ENMD-2076 [1]. The [3,2-d] regioisomer core is validated across multiple kinase targets including Cdc7, PI3K, and PIM kinases, supporting its inclusion in kinase panel screening cascades [2].

Medicinal Chemistry Scaffold-Hopping and Analog Generation

The compound's modest molecular weight (339.41 g/mol) makes it an attractive starting point for scaffold-hopping and focused library synthesis, in contrast to the higher-MW macrocyclic thienopyrimidines such as IBL-302 [1]. Procurement is most appropriate for medicinal chemistry teams seeking to explore structure-activity relationships around the N3-ethyl linker length, cyclopropane substitution pattern, or thienopyrimidine C6/C7 functionalization without the synthetic burden of macrocyclization.

Antiproliferative Evaluation Informed by 1-Phenylcyclopropane Carboxamide Pharmacophore

Given the validated antiproliferative activity of structurally related 1-phenylcyclopropane carboxamide derivatives against U937 leukemia cells (IC50 range: sub-μM to >50 μM) [1], this compound is appropriate for inclusion in cell-based antiproliferative screening panels targeting hematological or solid tumor cell lines. Its procurement is scientifically justified for programs investigating the contribution of the constrained cyclopropane amide pharmacophore to cellular potency.

Physicochemical Property Benchmarking Against Macrocyclic Thienopyrimidine Leads

The compound's lower molecular weight and reduced structural complexity relative to macrocyclic leads such as IBL-302 (MW ≈580-620 g/mol) [1] position it as a useful comparator for evaluating the impact of macrocyclization on permeability, solubility, and metabolic stability in the thienopyrimidine chemical series. Procurement is recommended for DMPK profiling studies where liganded efficiency and property-based design are prioritized.

Quote Request

Request a Quote for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.